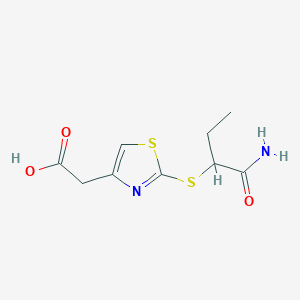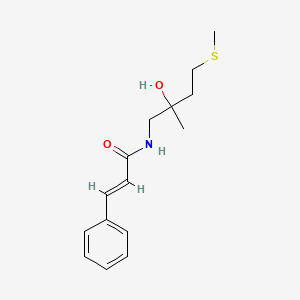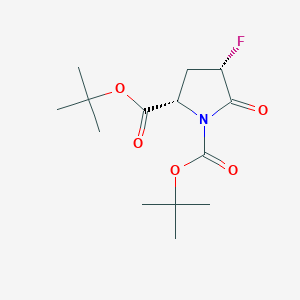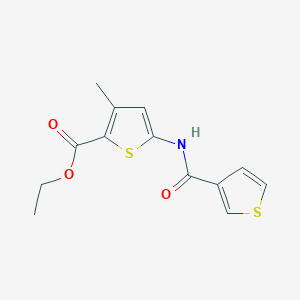![molecular formula C13H12FN3O5S B2382466 3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride CAS No. 2224545-25-7](/img/structure/B2382466.png)
3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride is a chemical compound that has been widely used in scientific research. It is commonly referred to as MAFP, which is an abbreviation for its chemical name. MAFP is a potent inhibitor of various enzymes, including serine hydrolases, proteases, and lipases.
Mécanisme D'action
MAFP works by irreversibly binding to the active site of the enzyme, causing a loss of enzymatic activity. The sulfonyl fluoride group of MAFP reacts with the nucleophilic serine residue in the active site of the enzyme, forming a covalent bond. This covalent bond is irreversible, leading to the permanent inhibition of the enzyme.
Biochemical and Physiological Effects:
MAFP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids, which are lipid-based neurotransmitters that play a role in pain sensation, mood, and appetite. MAFP has also been shown to inhibit the breakdown of triglycerides, leading to an increase in circulating triglyceride levels. Additionally, MAFP has been shown to inhibit the activity of various proteases, leading to a decrease in protein degradation.
Avantages Et Limitations Des Expériences En Laboratoire
MAFP has several advantages when used in lab experiments. It is a potent inhibitor of various enzymes, making it an excellent tool for investigating the role of these enzymes in various biological processes. MAFP is also relatively easy to synthesize, making it readily available for use in lab experiments. However, MAFP has some limitations. It is an irreversible inhibitor, which means that the enzyme activity cannot be restored once it has been inhibited. Additionally, MAFP can react with other nucleophilic residues in proteins, leading to nonspecific inhibition.
Orientations Futures
There are several future directions for the use of MAFP in scientific research. One area of research is the investigation of the role of endocannabinoids in various diseases, such as chronic pain and inflammation. MAFP can be used to inhibit FAAH, leading to an increase in endocannabinoid levels and potentially reducing pain and inflammation. Another area of research is the investigation of the role of lipases in the development of obesity and metabolic disorders. MAFP can be used to inhibit lipase activity, potentially reducing the breakdown of triglycerides and preventing the development of these disorders.
Conclusion:
In conclusion, MAFP is a potent inhibitor of various enzymes that has been widely used in scientific research. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. MAFP has several advantages when used in lab experiments, but it also has some limitations. There are several future directions for the use of MAFP in scientific research, including investigating the role of endocannabinoids in disease and the role of lipases in metabolic disorders.
Méthodes De Synthèse
The synthesis of MAFP involves several steps, including the reaction of 3-amino-benzenesulfonyl fluoride with 2-(3-methyl-2,4-dioxo-pyrimidin-1-yl)-acetic acid. The reaction is catalyzed by the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure MAFP. The synthesis of MAFP is relatively simple and can be completed in a laboratory setting.
Applications De Recherche Scientifique
MAFP has been used extensively in scientific research as an inhibitor of various enzymes. It has been shown to be a potent inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme that plays a crucial role in the metabolism of endocannabinoids. MAFP has also been used as an inhibitor of proteases, such as trypsin and chymotrypsin, and lipases, such as pancreatic lipase. MAFP has been used in various studies to investigate the role of these enzymes in various biological processes.
Propriétés
IUPAC Name |
3-[[2-(3-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O5S/c1-16-12(19)5-6-17(13(16)20)8-11(18)15-9-3-2-4-10(7-9)23(14,21)22/h2-7H,8H2,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDSGPWJYFCUOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CN(C1=O)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2382391.png)
![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2382392.png)

![2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382398.png)



![N-[2-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2382404.png)
